Cas no 1553622-26-6 (2-(Methylamino)-1-(oxan-2-yl)ethan-1-one)

2-(Methylamino)-1-(oxan-2-yl)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 2-(methylamino)-1-(oxan-2-yl)ethan-1-one
- 1553622-26-6
- EN300-1844105
- 2-(Methylamino)-1-(oxan-2-yl)ethan-1-one
-
- インチ: 1S/C8H15NO2/c1-9-6-7(10)8-4-2-3-5-11-8/h8-9H,2-6H2,1H3
- InChIKey: KBAMVANLTPIDNW-UHFFFAOYSA-N
- ほほえんだ: O1CCCCC1C(CNC)=O
計算された属性
- せいみつぶんしりょう: 157.110278721g/mol
- どういたいしつりょう: 157.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 136
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3Ų
- 疎水性パラメータ計算基準値(XlogP): 0.3
2-(Methylamino)-1-(oxan-2-yl)ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1844105-0.1g |
2-(methylamino)-1-(oxan-2-yl)ethan-1-one |
1553622-26-6 | 0.1g |
$1031.0 | 2023-09-19 | ||
Enamine | EN300-1844105-1.0g |
2-(methylamino)-1-(oxan-2-yl)ethan-1-one |
1553622-26-6 | 1g |
$1172.0 | 2023-06-03 | ||
Enamine | EN300-1844105-5.0g |
2-(methylamino)-1-(oxan-2-yl)ethan-1-one |
1553622-26-6 | 5g |
$3396.0 | 2023-06-03 | ||
Enamine | EN300-1844105-1g |
2-(methylamino)-1-(oxan-2-yl)ethan-1-one |
1553622-26-6 | 1g |
$1172.0 | 2023-09-19 | ||
Enamine | EN300-1844105-0.25g |
2-(methylamino)-1-(oxan-2-yl)ethan-1-one |
1553622-26-6 | 0.25g |
$1078.0 | 2023-09-19 | ||
Enamine | EN300-1844105-0.5g |
2-(methylamino)-1-(oxan-2-yl)ethan-1-one |
1553622-26-6 | 0.5g |
$1124.0 | 2023-09-19 | ||
Enamine | EN300-1844105-10.0g |
2-(methylamino)-1-(oxan-2-yl)ethan-1-one |
1553622-26-6 | 10g |
$5037.0 | 2023-06-03 | ||
Enamine | EN300-1844105-2.5g |
2-(methylamino)-1-(oxan-2-yl)ethan-1-one |
1553622-26-6 | 2.5g |
$2295.0 | 2023-09-19 | ||
Enamine | EN300-1844105-0.05g |
2-(methylamino)-1-(oxan-2-yl)ethan-1-one |
1553622-26-6 | 0.05g |
$983.0 | 2023-09-19 | ||
Enamine | EN300-1844105-10g |
2-(methylamino)-1-(oxan-2-yl)ethan-1-one |
1553622-26-6 | 10g |
$5037.0 | 2023-09-19 |
2-(Methylamino)-1-(oxan-2-yl)ethan-1-one 関連文献
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Sanjay Ghosh,Abdulaziz S. Alghunaim,Mohammed H. Al-mashhadani,Michal P. Krompiec,Megan Hallett,Igor F. Perepichka J. Mater. Chem. C, 2018,6, 3762-3773
2-(Methylamino)-1-(oxan-2-yl)ethan-1-oneに関する追加情報
Introduction to 2-(Methylamino)-1-(oxan-2-yl)ethan-1-one (CAS No. 1553622-26-6)
2-(Methylamino)-1-(oxan-2-yl)ethan-1-one, also known by its CAS number 1553622-26-6, is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications in various fields. This compound belongs to the class of heterocyclic compounds, specifically featuring a six-membered ring structure with oxygen and nitrogen atoms. Its molecular formula is C8H14N2O, and it has a molecular weight of 148.4 g/mol.
The structure of 2-(Methylamino)-1-(oxan-2-yl)ethan-1-one consists of a methylamino group (-CH3NH-) attached to a ketone group (C=O), which is further connected to an oxane ring (a six-membered ether ring). This combination of functional groups makes the compound versatile in terms of reactivity and potential for further chemical modifications. Recent studies have highlighted its role as an intermediate in the synthesis of bioactive molecules, particularly in the pharmaceutical industry.
One of the most notable aspects of this compound is its ability to participate in various nucleophilic and electrophilic reactions due to the presence of the ketone and methylamino groups. For instance, the ketone group can undergo condensation reactions, such as the formation of imines or enamines, which are crucial steps in peptide synthesis. On the other hand, the methylamino group can act as a nucleophile, enabling the compound to participate in substitution reactions or form hydrogen bonds with other molecules.
In terms of physical properties, 2-(Methylamino)-1-(oxan-2-yl)ethan-1-one is typically a white crystalline solid with a melting point around 90°C. It is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for use in organic synthesis where precise control over solubility and reactivity is required.
Recent research has focused on optimizing the synthesis of this compound to improve yield and reduce costs. Traditional methods involve multi-step processes that often require expensive reagents or harsh reaction conditions. However, advancements in catalytic chemistry have led to the development of more efficient routes, such as using transition metal catalysts or microwave-assisted synthesis techniques.
The application of CAS No. 1553622-26-6 extends beyond pharmaceuticals into areas such as agrochemicals and specialty chemicals. For example, it has been explored as a potential precursor for herbicides due to its ability to inhibit specific enzymes involved in plant metabolism. Additionally, its role as an intermediate in the synthesis of bioactive peptides has been extensively studied, with promising results indicating its potential use in developing new therapeutic agents.
In conclusion, 2-(Methylamino)-1-(oxan-2-yl)ethan-1-one (CAS No. 1553622-26-6) is a versatile compound with significant potential across multiple industries. Its unique structure and reactivity make it an invaluable tool in organic synthesis, particularly in the development of bioactive molecules. As research continues to uncover new applications and optimize synthetic methods, this compound is likely to play an increasingly important role in both academic and industrial settings.
1553622-26-6 (2-(Methylamino)-1-(oxan-2-yl)ethan-1-one) 関連製品
- 2172063-10-2(1-1-(hydroxymethyl)-3-methoxycyclobutylcyclohexan-1-ol)
- 2490413-03-9(N-2-(aminomethyl)cyclohexyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide dihydrochloride)
- 2228136-03-4(2-(5-methoxy-2-nitrophenyl)-2-methyloxirane)
- 1366454-76-3((3S)-3-(3-bromothiophen-2-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid)
- 2680815-08-9(2-(Piperidin-3-yloxy)pyrimidin-4-amine)
- 2249606-55-9(N-2-(1H-inden-3-yl)ethylprop-2-enamide)
- 1696510-14-1(Benzenamine, 2-bromo-4-iodo-6-methyl-)
- 708284-70-2(2-(3-Formyl-1H-indol-1-yl)-N-isopropylacetamide)
- 306936-27-6(1H-Pyrrole-3-carboxylicacid, 1-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-2-methyl-5-phenyl-)
- 1806328-22-2(3-(2-Chloro-3-(hydroxymethyl)phenyl)propanoic acid)



